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S-Phenylcysteine

Cat. No.: B555665
CAS No.: 34317-61-8
M. Wt: 197.26 g/mol
InChI Key: XYUBQWNJDIAEES-QMMMGPOBSA-N
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Description

Historical Context of S-Phenyl-L-cysteine Research

Research into S-Phenyl-L-cysteine and its derivatives has evolved over several decades, driven by interests in toxicology, biochemistry, and synthetic chemistry. Early investigations centered on its role as a metabolite. N-acetyl-S-phenyl-L-cysteine, also known as S-phenylmercapturic acid (SPMA), was identified as a specific urinary metabolite of benzene (B151609). tandfonline.comebi.ac.uk This discovery established the compound as a crucial biomarker for monitoring human exposure to benzene, a known carcinogen. tandfonline.comebi.ac.uk

Later research expanded into synthetic methodologies. While traditional organic synthesis routes existed, significant advancements were made with the development of chemoenzymatic processes. Studies demonstrated the highly efficient production of optically active S-Phenyl-L-cysteine from precursors like thiophenol and L-serine using enzymes such as tryptophan synthase. researchgate.netnih.govgoogle.com This innovation made the compound more accessible for various research applications by providing a high-yield, high-purity production method. researchgate.net

Significance of S-Phenyl-L-cysteine as a Compound of Academic Interest

The significance of S-Phenyl-L-cysteine in academia is multifaceted, stemming from its unique structure and reactivity.

Biomarker for Toxic Exposure : As a metabolite of benzene, the detection of its N-acetylated form (SPMA) in urine is a widely accepted method for assessing benzene exposure levels in humans. tandfonline.comebi.ac.uk Research has also explored the formation of S-phenylcysteine in hemoglobin as another index of benzene exposure.

Enzyme Inhibition and Medicinal Chemistry : The compound is known to act as an enzyme inhibitor. ontosight.aiscbt.com This property has led to investigations into its therapeutic potential. Notably, it has been regarded for its potential applicability as a protease inhibitor for the human immunodeficiency virus (HIV), showing a chemical configuration comparable to the anti-AIDS drug nelfinavir. researchgate.netnih.gov

Antimicrobial Research : The derivative, S-phenyl-L-cysteine sulfoxide (B87167), has been a focus of significant research in microbiology. Studies have shown that it can inhibit biofilm formation and quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. plos.org This activity occurs without inhibiting the growth of the bacteria, suggesting a mechanism that targets virulence rather than viability. plos.org

Building Block in Peptide Synthesis : As a non-proteinogenic amino acid, S-Phenyl-L-cysteine is used as a specialized building block in peptide synthesis. ontosight.ai Its incorporation can alter the structure, stability, and biological activity of peptides, allowing researchers to create novel molecules with specific functions. ontosight.ai

Comparative Biochemistry : S-Phenyl-L-cysteine serves as a fundamental sulfur analogue in comparative studies against its selenium (Se-phenyl-L-selenocysteine) and tellurium (Te-phenyl-L-tellurocysteine) counterparts. acs.orgnih.gov These studies investigate how changing the chalcogen atom (S, Se, Te) affects the compound's bioactivation, cytotoxicity, and interaction with enzymes, providing insights into the distinct biological roles of these elements. acs.orgnih.gov

Overview of Key Research Trajectories

Academic research on S-Phenyl-L-cysteine has predominantly followed several key trajectories:

Development of Synthesis Methods : A significant research trajectory has focused on optimizing the production of S-Phenyl-L-cysteine. This includes the refinement of chemoenzymatic methods that offer high efficiency and stereoselectivity. Research has detailed the use of enzymes like tryptophan synthase to catalyze the reaction between thiophenol and L-serine, achieving high yields of the optically pure L-isomer. researchgate.netnih.govgoogle.com

Synthesis Approach Key Reactants Enzyme/Catalyst Significance
Chemoenzymatic Synthesis Thiophenol, L-serineTryptophan SynthaseHigh yield (81.3%) and high optical purity (>99.9%) of S-Phenyl-L-cysteine. researchgate.netnih.gov
Grignard-based Preparation Bromobenzene (B47551), Magnesium, SulfurNone (chemical synthesis)Used to prepare the thiophenol precursor for subsequent enzymatic reaction. researchgate.net

This table is interactive and summarizes findings from chemoenzymatic synthesis research.

Toxicological and Environmental Monitoring : This trajectory investigates the metabolic fate of benzene and the use of S-Phenyl-L-cysteine derivatives as biomarkers. Research involves developing and validating analytical methods, such as gas chromatography/mass spectroscopy (GC/MS), to detect SPMA in urine to quantify human exposure to benzene. tandfonline.com Studies also examine genetic factors, such as polymorphisms in the GSTP1 gene, that can influence the levels of these metabolites in individuals. tandfonline.com

Antimicrobial and Therapeutic Applications : A major area of research explores the biological activities of S-Phenyl-L-cysteine and its derivatives. Studies on its sulfoxide form focus on elucidating its mechanism for inhibiting bacterial biofilm formation and quorum sensing, which are crucial for bacterial virulence. plos.org Another significant part of this trajectory is the investigation of S-Phenyl-L-cysteine as a potential HIV protease inhibitor, inspired by its structural similarity to existing drugs. researchgate.netresearchgate.net

Bioinorganic and Mechanistic Studies : This research path uses S-Phenyl-L-cysteine as a reference compound to understand the biochemical behavior of its heavier chalcogen analogues. Comparative studies on the bioactivation and cytotoxicity of the sulfur, selenium, and tellurium versions have shown that the heavier analogues are more readily bioactivated by enzymes like β-lyase and exhibit stronger inhibition of cytochrome P450 enzymes. acs.orgnih.gov S-Phenyl-l-cysteine, in contrast, is often shown to be non-toxic or the weakest inhibitor in these comparative assays. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B555665 S-Phenylcysteine CAS No. 34317-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBQWNJDIAEES-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187882
Record name beta-Phenylcysteine
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Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name S-Phenylcysteine
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CAS No.

34317-61-8
Record name beta-Phenylcysteine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Phenylcysteine
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Synthesis and Biosynthesis of S Phenyl L Cysteine

Chemical Synthesis Methodologies

The creation of S-Phenyl-L-cysteine through chemical means involves several sophisticated techniques designed to ensure high purity and the correct stereochemistry. These methods range from combined chemical and enzymatic processes to stereoselective approaches that yield specific enantiomers.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis leverages the advantages of both chemical and enzymatic reactions to produce S-Phenyl-L-cysteine efficiently. A notable approach begins with the chemical synthesis of thiophenol from the inexpensive starting material, bromobenzene (B47551). researchgate.netnih.gov This is followed by an enzymatic step where the synthesized thiophenol is reacted with L-serine, catalyzed by tryptophan synthase, to yield the final product. researchgate.netnih.govx-mol.com

One documented chemoenzymatic process involves a four-step reaction sequence:

Reaction of magnesium with bromobenzene. researchgate.netnih.gov

A subsequent Grignard reaction. researchgate.netnih.gov

Hydrolysis to form thiophenol. researchgate.netnih.gov

Enzymatic synthesis using tryptophan synthase with L-serine and the produced thiophenol. researchgate.netnih.gov

This particular method has been reported to achieve a total yield of 81. 3% with a purity exceeding 99. 9%. researchgate.netnih.gov The integration of a chemical route to produce a key substrate (thiophenol) with a highly specific enzymatic reaction demonstrates a powerful and efficient strategy for synthesizing optically active S-Phenyl-L-cysteine. researchgate.netnih.govresearchgate.net

Grignard Reaction and Subsequent Hydrolysis Steps in Synthesis

The Grignard reaction plays a crucial role in the synthesis of the key intermediate, thiophenol, which is then used to produce S-Phenyl-L-cysteine. This process starts with the reaction of magnesium and bromobenzene to form phenylmagnesium bromide, a Grignard reagent. researchgate.net This reagent then reacts with sulfur, leading to the formation of thiophenyl magnesium bromide. researchgate.net Subsequent hydrolysis of this intermediate, typically using an acid like sulfuric acid, yields thiophenol. researchgate.net

While the Grignard reaction is fundamental for creating the thiophenol precursor, the actual formation of S-Phenyl-L-cysteine from there is typically a nucleophilic substitution or an enzyme-mediated reaction, rather than a direct Grignard reaction on the cysteine backbone. researchgate.netacs.org For instance, after thiophenol is synthesized, it can be reacted with a suitable L-cysteine precursor, such as L-serine (in enzymatic synthesis) or β-chloroalanine. acs.orggoogle.com

The synthesis of thiols via a Grignard reaction with sulfur is a known general method. google.com Applying this to create intermediates for S-Phenyl-L-cysteine synthesis showcases a classic organometallic approach to forming carbon-sulfur bonds. researchgate.netgoogle.com

Stereoselective Synthetic Approaches for Enantiomerically Enriched S-Phenyl-L-cysteine

Achieving high enantiomeric purity is critical for the application of chiral molecules like S-Phenyl-L-cysteine. Stereoselective synthesis methods are designed to produce a specific stereoisomer, minimizing the presence of the undesired one. google.com This is important as different enantiomers can have varied biological activities. google.com

Several strategies have been developed for the stereoselective synthesis of S-aryl cysteine derivatives, including S-Phenyl-L-cysteine, with the goal of achieving an enantiomeric excess greater than 96%, and preferably over 99. 5%. google.com

One approach involves the reaction of N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester with freshly prepared sodium thiophenylate. google.com This displacement reaction has been reported to yield N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester in 98% yield. google.com Another method starts from cystine, which is contacted with a coupling agent and then an aryl halide to produce the S-aryl cysteine. google.com These methods are designed to control the stereochemistry at the chiral center of the cysteine molecule. google.com The use of chiral starting materials, such as L-cysteine or L-serine, is a common strategy in asymmetric synthesis to ensure the final product has the desired L-configuration. google.comethz.ch

Synthesis of N-CBZ S-Phenyl-L-cysteine Methyl Ester

N-CBZ S-Phenyl-L-cysteine methyl ester is a protected derivative of S-Phenyl-L-cysteine, often synthesized as an intermediate in more complex chemical processes. google.comlookchem.com The "N-CBZ" refers to the N-Carbobenzyloxy protecting group on the amine, and the "methyl ester" refers to the protection of the carboxylic acid group.

One method for its synthesis involves reacting N,N′-bis-benzyloxycarbonyl cystine dimethyl ester with bromobenzene in the presence of copper powder and dimethylformamide (DMF). google.com The reaction mixture is heated, and bromobenzene is added dropwise. google.com Another approach starts with N-CBZ-cysteine methyl ester, which is heated to reflux with copper oxide and bromobenzene in DMF. google.com

A different synthetic route reported by Knight and Sibley involves the displacement of the tosyl group from N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester using sodium thiophenylate in DMF at 0°C, which reportedly affords the desired product in a 98% yield. google.com

Synthesis Methods for N-CBZ S-Phenyl-L-cysteine Methyl Ester
Starting MaterialReagentsReported YieldReference
N,N′-bis-benzyloxycarbonyl cystine dimethyl esterBromobenzene, Copper powder, DimethylformamideData not specified google.com
N-CBZ-cysteine methyl esterCopper oxide, Bromobenzene, Dimethylformamide25.9% google.com
N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl esterSodium thiophenylate, Dimethylformamide98% google.com

Enzymatic Synthesis and Biocatalysis

Enzymatic methods for producing S-Phenyl-L-cysteine offer high specificity and efficiency under mild reaction conditions. These biocatalytic approaches often result in high-purity, optically active products.

Tryptophan Synthase-Mediated Production

Tryptophan synthase (EC 4. 2. 1. 20) is a key enzyme utilized for the synthesis of S-Phenyl-L-cysteine. researchgate.netgoogle.com It catalyzes a β-replacement reaction, where the hydroxyl group of L-serine is replaced by a phenylthio group from thiophenol. google.combeilstein-institut.de This enzymatic reaction is a highly effective way to produce enantiomerically pure S-Phenyl-L-cysteine. researchgate.netnih.govgoogle.com

Research has shown that the efficiency of this enzymatic synthesis is highly dependent on the reaction conditions. google.com While typical reactions involving tryptophan synthase operate optimally at a pH between 8. 0 and 8. 5, the synthesis of S-Phenyl-L-cysteine is unexpectedly more efficient under alkaline conditions, specifically a pH range of 9. 0 to 10. 5. google.com Within this elevated pH range, the reaction velocity for S-Phenyl-L-cysteine formation increases significantly, while the degradation of the L-serine substrate is reduced, leading to a much-improved reaction yield. google.com

The source of the tryptophan synthase can vary, with enzymes obtained from Escherichia coli being commonly used. researchgate.netgoogle.com The reaction is typically carried out in an aqueous solution with L-serine and thiophenol as substrates. google.com The addition of pyridoxal (B1214274) phosphate (B84403) is also desirable for the reaction. google.com Furthermore, studies have explored using waste products as a source of L-serine, such as keratin (B1170402) acid hydrolysis wastewater (KHW), presenting an economical and environmentally friendly production method. nih.govisc.ac In a scaled-up process using KHW, a L-serine conversion rate of 97. 1% was achieved, with a final S-Phenyl-L-cysteine concentration of 38. 6 g/L. nih.govisc.ac

Optimal Conditions for Tryptophan Synthase-Mediated Synthesis
ParameterOptimal Range/ValueReference
pH9.0 - 10.5 google.com
Temperature20°C - 60°C google.com
L-Serine Concentration1 - 10 wt. % google.com
Thiophenol Concentration≤ 10 wt. % google.com
Pyridoxal Phosphate0.1 - 100 ppm google.com
Optimization of Enzymatic Reaction Conditions (pH, Temperature)

The efficiency of the enzymatic synthesis of S-Phenyl-L-cysteine is highly dependent on the reaction environment, particularly pH and temperature. Research has shown that for the synthesis catalyzed by the β-subunit of tryptophan synthase, the optimal conditions can vary. For instance, one study identified the highest enzyme activity at a pH of 8.0 and a temperature of 30°C. Another investigation into the synthesis of S-aryl-L-cysteines, including S-phenyl-L-cysteine, using E. coli cells containing tryptophan synthase, found that the optimal pH for the production of S-benzyl-L-cysteine was around 8.5, with the reaction being carried out at 37°C. While this pertains to a related compound, it provides insight into the general pH range for this class of reactions.

The table below summarizes the optimal reaction conditions for the enzymatic synthesis of S-Phenyl-L-cysteine.

ParameterOptimal Value
pH8.0
Temperature30°C
Role of Recombinant Tryptophan Synthase from Escherichia coli

Recombinant tryptophan synthase from Escherichia coli plays a pivotal role in the synthesis of S-Phenyl-L-cysteine. Specifically, the β-subunit of this enzyme (TrpB) is responsible for catalyzing the β-replacement reaction that forms the basis of this synthesis. In this reaction, the hydroxyl group of L-serine is replaced by a phenylthio group from a donor substrate, such as thiophenol. The use of whole recombinant E. coli cells expressing tryptophan synthase has been demonstrated as a viable method for producing various S-aryl-L-cysteines. This approach is advantageous as it eliminates the need for costly and time-consuming enzyme purification.

Directed Enzyme Evolution for Enhanced Catalytic Activity

To improve the efficiency of S-Phenyl-L-cysteine synthesis, directed evolution techniques have been applied to the enzymes involved. This process involves creating mutant libraries of the target enzyme and screening for variants with enhanced properties. For instance, researchers have utilized directed evolution to improve the catalytic activity of tryptophan synthase. By introducing specific mutations, it is possible to create enzyme variants with increased substrate affinity and higher turnover rates, leading to more efficient production of S-Phenyl-L-cysteine.

Sustainable Production from Industrial Waste Streams (e.g., Keratin Hydrolysis Wastewater)

A significant advancement in the sustainable production of S-Phenyl-L-cysteine involves the use of industrial waste streams as a source of the precursor L-serine. Keratin hydrolysis wastewater, a byproduct of processes involving animal feathers or hair, is a rich source of amino acids, including L-serine. Research has demonstrated the feasibility of using this wastewater as a substrate for the enzymatic synthesis of S-Phenyl-L-cysteine. This innovative approach not only provides a cost-effective source of L-serine but also contributes to waste valorization and a more circular economy. A study successfully produced S-phenyl-L-cysteine from keratin hydrolysis wastewater with a yield of 95% based on the initial L-serine concentration.

O-acetylserine Sulfhydrylase A (OASS-A) in S-Phenyl-L-cysteine Synthesis

O-acetylserine sulfhydrylase A (OASS-A) is another key enzyme in the biosynthesis of S-Phenyl-L-cysteine. This enzyme catalyzes the reaction between O-acetyl-L-serine and a sulfur donor to produce L-cysteine or its derivatives. In the context of S-Phenyl-L-cysteine synthesis, OASS-A can utilize thiophenol as the sulfur donor, leading to the formation of the desired product. The catalytic mechanism of OASS-A involves a pyridoxal-5'-phosphate (PLP) cofactor, which is essential for its activity.

Metabolic Engineering Strategies for Enhanced S-Phenyl-L-cysteine Biosynthesis

Metabolic engineering of microorganisms, such as Escherichia coli, offers a powerful strategy for enhancing the biosynthesis of S-Phenyl-L-cysteine. These strategies aim to optimize the metabolic pathways within the host organism to increase the production of the target compound. Key approaches include:

Overexpression of key enzymes: Increasing the expression levels of enzymes such as tryptophan synthase or O-acetylserine sulfhydrylase can drive the metabolic flux towards S-Phenyl-L-cysteine production.

Deletion of competing pathways: By knocking out genes responsible for metabolic pathways that consume the precursor molecules (e.g., L-serine), the availability of these precursors for S-Phenyl-L-cysteine synthesis can be increased.

These metabolic engineering strategies, often used in combination, can lead to the development of highly efficient microbial cell factories for the sustainable and cost-effective production of S-Phenyl-L-cysteine.

Biochemical Reactivity and Biotransformation of S Phenyl L Cysteine

Enzymatic Reactions and Mechanisms

The biotransformation of S-Phenyl-L-cysteine involves several key enzymatic reactions, including oxidation, reduction, substitution, and bond cleavage. These processes are mediated by specific enzymes that recognize the molecule and catalyze its conversion into various metabolites.

The sulfur atom in S-Phenyl-L-cysteine is susceptible to oxidation, a common metabolic pathway for thioethers. This process typically leads to the formation of S-phenyl-L-cysteine sulfoxide (B87167) and, upon further oxidation, S-phenyl-L-cysteine sulfone. researchgate.net

Enzymes such as flavin-dependent monooxygenases (FMOs) can catalyze the oxidation of the sulfur atom. acs.org In a broader context of xenobiotic metabolism, cytochrome P450 enzymes are also known to mediate such sulfoxidation reactions. The initial oxidation converts the sulfide (B99878) to a sulfoxide, which introduces a chiral center at the sulfur atom, potentially resulting in diastereomeric products [(R)-sulfoxide and (S)-sulfoxide]. Further oxidation of the sulfoxide yields the corresponding sulfone, a more oxidized state of the sulfur atom. This over-oxidation can occur under harsh chemical conditions or as part of specific enzymatic processes. researchgate.netjchemrev.com

While enzymatic oxidation is crucial in vivo, chemical oxidation methods are often used for synthesis and study. These methods provide insight into the reactivity of the sulfur center.

Table 1: Chemical Oxidation Methods for S-Phenyl-L-cysteine

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) Notes
Hydrogen Peroxide (H₂O₂) Methanol 25 6 52 Proceeds via electrophilic oxygen transfer to the sulfur atom.
m-Chloroperbenzoic Acid (mCPBA) Chloroform -20 2 68 Offers high selectivity for sulfoxide formation with minimal sulfone byproduct; produces a 3:1 diastereomeric ratio.

The sulfoxide derivative of S-Phenyl-L-cysteine can be reduced back to the parent sulfide, S-Phenyl-L-cysteine. This reductive pathway is an essential part of sulfur metabolism, allowing for the regeneration of thioethers. In biological systems, enzymes such as thioredoxin-dependent reductases can facilitate this conversion. Chemically, reducing agents like sodium borohydride (B1222165) can be used to eliminate oxygen from the sulfoxide group, restoring the sulfide functional group.

The thiol group of cysteine is inherently nucleophilic and can participate in various substitution reactions. pearson.com However, in S-Phenyl-L-cysteine, the sulfur is part of a thioether. When oxidized to the sulfoxide, the sulfur atom becomes more electrophilic, making it susceptible to nucleophilic attack. This can lead to nucleophilic substitution reactions where the phenyl group is displaced by another nucleophile. This reactivity is influenced by the electrophilic nature of the sulfur in the sulfoxide. For example, nucleophiles like ammonia (B1221849) could potentially displace the phenyl group to form substituted cysteines.

The cleavage of the carbon-sulfur (C-S) bond in S-Phenyl-L-cysteine and its derivatives is a critical step in its metabolism and in the biosynthesis of certain natural products. This bond can be broken through different enzymatic strategies. nih.govpnas.org

In some soil bacteria, a cysteine salvage pathway exists to recover cysteine from S-alkylated derivatives. nih.govacs.org This pathway involves a flavoenzyme called CmoJ, which catalyzes the cleavage of the C–S bond in S-alkylcysteine sulfoxides. nih.govresearchgate.net This reaction proceeds through an unusual, enzyme-mediated modified Pummerer rearrangement. nih.gov

The mechanism of CmoJ involves several key steps:

Elimination of water from the sulfoxide substrate to form a highly reactive thionium (B1214772) ion intermediate.

Addition of a peroxy-flavin cofactor to the thionium ion, generating a peroxide intermediate.

Fragmentation of this peroxide yields an oxathiiranium ion.

A final nucleophilic attack by a water molecule produces a sulfenic acid and an aldehyde.

This flavin-dependent Pummerer rearrangement is a unique enzymatic strategy for cleaving C-S bonds and is distinct from other known mechanisms. nih.govresearchgate.net Oxygen labeling experiments have confirmed that the oxygen atom in the resulting aldehyde originates from molecular oxygen, while the oxygen in the sulfenic acid comes from the solvent (water).

An entirely different mechanism for C-S bond cleavage is utilized by certain polyketide synthase (PKS) enzymes. nih.govnih.gov In the biosynthesis of the antitumor antibiotic leinamycin, a specific PKS module, LnmJ, contains a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent domain known as a cysteine lyase (SH) domain. pnas.orgnih.govresearchgate.net

This LnmJ-SH domain catalyzes the cleavage of the C-S bond in L-cysteine and its S-modified analogs, such as S-Phenyl-L-cysteine, through a PLP-dependent β-elimination reaction. pnas.orgnih.govnih.gov These enzymes are also known as cysteine S-conjugate β-lyases. nih.govnih.gov The reaction proceeds as follows:

The PLP cofactor forms a Schiff base with the amino group of the cysteine S-conjugate. nih.gov

The enzyme facilitates the abstraction of the α-proton.

This is followed by the β-elimination of the phenylthiol group (C₆H₅S⁻), which is a good leaving group. nih.govacs.org

The elimination results in the formation of an aminoacrylate intermediate bound to the PLP cofactor. nih.govbeilstein-institut.de

This intermediate is then hydrolyzed to release pyruvate (B1213749) and ammonia. nih.govnih.gov

This PLP-dependent β-lyase activity represents a distinct family of PKS domains and expands the known enzymatic chemistry for incorporating sulfur into natural products. nih.govnih.gov Studies have shown that selenocysteine (B57510) conjugates are often much better substrates for these β-lyases than their corresponding cysteine S-conjugates. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
S-Phenyl-L-cysteine
L-cysteine
S-phenyl-L-cysteine sulfoxide
S-phenyl-L-cysteine sulfone
Hydrogen Peroxide
m-Chloroperbenzoic Acid (mCPBA)
Sodium Metaperiodate
Sodium borohydride
Ammonia
Pyridoxal phosphate (PLP)
Pyruvate
Leinamycin
Thiophenol
CmoJ-Mediated Stereospecific Cleavage via Modified Pummerer Rearrangement

Thiol Reactivity and Interaction with Glutathione (B108866) (GSH) via Michael Addition

The thiol group of S-Phenyl-L-cysteine is a key functional group that dictates its chemical reactivity. Thiols, including the sulfhydryl group in cysteine residues, are nucleophilic and can react with electrophilic compounds. nih.gov One of the significant reactions involving thiols is the Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a major endogenous antioxidant and plays a crucial role in the detoxification of xenobiotics. nih.gov The cysteine residue within GSH provides a reactive thiol group that can participate in Michael addition reactions with various electrophiles. researchgate.netnih.gov

The interaction between S-Phenyl-L-cysteine and GSH can be complex. While S-Phenyl-L-cysteine itself contains a thiol-like structure (a thioether), its reactivity in Michael additions is different from that of a free thiol like in GSH. However, metabolites of S-Phenyl-L-cysteine can be electrophilic and subsequently react with GSH. For instance, the sulfoxide form of S-Phenyl-L-cysteine can react with GSH through a Michael addition mechanism. Research has shown that the reaction of (E,E)-muconaldehyde, a metabolite of benzene (B151609), with glutathione likely proceeds via a reversible Michael addition. nih.gov This highlights the importance of the Michael addition in the metabolism of compounds that can form α,β-unsaturated systems.

Metabolic Fate and Pathway Elucidation

The metabolic fate of S-Phenyl-L-cysteine is intricately linked to the broader pathways of xenobiotic metabolism. Its biotransformation involves a series of enzymatic reactions aimed at increasing its water solubility and facilitating its excretion from the body.

Involvement in Xenobiotic Metabolic Pathways

S-Phenyl-L-cysteine is recognized as a metabolite in the context of xenobiotic metabolism. ontosight.ai For example, it is formed from the exposure to benzene, where benzene is first metabolized to benzene oxide, an electrophilic intermediate. caymanchem.com This intermediate can then conjugate with cysteine residues. caymanchem.com The metabolism of xenobiotics often involves two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules like glutathione. The formation of S-Phenyl-L-cysteine and its subsequent metabolites are key steps in the detoxification and elimination of such foreign compounds. nih.gov

Formation via the Mercapturic Acid Pathway (e.g., N-acetyl-S-(phenyl)-L-cysteine)

The mercapturic acid pathway is a major route for the detoxification of a wide range of electrophilic compounds. tandfonline.com This pathway begins with the conjugation of the electrophile with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). tandfonline.comacs.org The resulting glutathione S-conjugate is then sequentially metabolized. First, the glutamyl and glycinyl residues are removed by γ-glutamyltransferases and dipeptidases, respectively, to yield the corresponding cysteine S-conjugate. nih.govtandfonline.com In the case of benzene metabolism, this would be S-Phenyl-L-cysteine.

This cysteine conjugate is then N-acetylated by cysteine S-conjugate N-acetyltransferase to form a mercapturic acid, which is a more water-soluble and readily excretable compound. tandfonline.com For S-Phenyl-L-cysteine, the final product of this pathway is N-acetyl-S-(phenyl)-L-cysteine (also known as S-phenylmercapturic acid or SPMA). tandfonline.comnih.govebi.ac.uk SPMA is a well-established urinary biomarker for benzene exposure. tandfonline.comoup.com The presence of a precursor, pre-S-phenylmercapturic acid (pre-SPMA), has also been noted, which can be converted to SPMA under acidic conditions. oup.com

Derivation of Thiol Metabolites and Cysteine Conjugates from Sulfoxides

S-Phenyl-L-cysteine can undergo oxidation to form S-phenyl-L-cysteine sulfoxide. These sulfoxides are reactive intermediates and can be further metabolized. acs.org One important pathway for the metabolism of cysteine conjugate sulfoxides is through the action of cysteine conjugate β-lyases (C-S lyases). nih.govexpasy.org These enzymes can cleave the carbon-sulfur bond of the sulfoxide. nih.gov

Biological and Pharmacological Activities of S Phenyl L Cysteine and Its Derivatives

Antimicrobial and Anti-biofilm Efficacy

The organosulfur compound S-phenyl-L-cysteine sulfoxide (B87167), a derivative of S-Phenyl-L-cysteine, has demonstrated notable efficacy in combating bacterial defenses, particularly through the disruption of cell-to-cell communication and biofilm formation.

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a system of stimulus and response correlated to population density that bacteria use to coordinate group behaviors. S-phenyl-L-cysteine sulfoxide has been identified as an inhibitor of these communication systems. scielo.brscielo.br Research shows that it interferes with multiple QS circuits in Pseudomonas aeruginosa, a common pathogenic bacterium. Specifically, S-phenyl-L-cysteine sulfoxide antagonizes both the las and rhl QS systems. nih.govulb.ac.beumons.ac.be The las and rhl systems are two major LuxI/R-type systems that regulate the expression of virulence factors and biofilm development through the production of acyl-homoserine lactone (AHL) signal molecules. umons.ac.be By disrupting these pathways, the compound effectively quenches the bacterial communication necessary for coordinated pathogenic action. nih.govnih.gov

Reduction of Biofilm Formation in Bacterial Pathogens (e.g., Pseudomonas aeruginosa)

A primary consequence of QS inhibition is the reduction of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. scielo.brnih.gov Studies have shown that S-phenyl-L-cysteine sulfoxide and its breakdown product, diphenyl disulfide, can significantly decrease the amount of biofilm formed by P. aeruginosa. nih.govplos.orgcapes.gov.br In microplate-based assays, S-phenyl-L-cysteine sulfoxide at a concentration of 1 mM demonstrated biofilm inhibitory activity equivalent to the known inhibitor 4-nitropyridine-N-oxide (NPO). plos.orgcapes.gov.br Unlike some inhibitors, these organosulfur compounds were found to only affect biofilm formation without reducing the growth of planktonic (free-swimming) cells, indicating a specific targeting of the biofilm development process. nih.govnih.govcapes.gov.br

Table 1: Effect of S-Phenyl-L-cysteine Derivatives on P. aeruginosa Biofilm Formation
CompoundTarget OrganismEffective ConcentrationKey FindingReference
S-phenyl-L-cysteine sulfoxidePseudomonas aeruginosa PAO11 mMSignificantly reduced biofilm formation to levels comparable to the positive control (NPO). nih.gov, plos.org
Diphenyl disulfidePseudomonas aeruginosa PAO11 mMSignificantly reduced biofilm formation. nih.gov, plos.org

Elucidation of Molecular Targets and Signaling Pathways in Bacterial Communication

Table 2: Quorum Sensing Inhibition Profile
CompoundQS System TargetedMolecular TargetReference
S-phenyl-L-cysteine sulfoxidelas, rhl, and PQS systemsKynureninase (KynU) nih.gov, , researchgate.net
Diphenyl disulfidelas system (primarily)Not fully elucidated, distinct from S-phenyl-L-cysteine sulfoxide nih.gov, nih.gov

Antiretroviral Potential and HIV Protease Inhibition

S-Phenyl-L-cysteine has been identified as a compound with potential applicability as an antiretroviral agent, specifically as a protease inhibitor for the human immunodeficiency virus (HIV). nih.govx-mol.comresearchgate.netresearchgate.net The rationale for this interest lies in its chemical structure, which shares similarities with the anti-AIDS drug nelfinavir. researchgate.net HIV protease is a critical enzyme that cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. Inhibition of this enzyme is a key strategy in combating the virus. The potential for S-Phenyl-L-cysteine to act as an effective suppressant of HIV protease has spurred the development of more efficient methods for its synthesis. researchgate.net

Enzyme Modulation and Inhibition

The structural characteristics of S-Phenyl-L-cysteine and its derivatives make them candidates for modulating the activity of various enzymes.

General Mechanisms of Enzyme Inhibition

Furthermore, the cysteine residues within enzymes can be crucial for their catalytic activity and structural integrity. The modification of these residues represents a potential regulatory mechanism. For instance, in HIV-1 protease, which contains highly conserved cysteine residues, modification of these sites through the formation of mixed disulfides can lead to a loss or alteration of enzyme activity. acs.org While not a direct action of S-Phenyl-L-cysteine itself, this principle highlights how cysteine analogs or compounds that interact with cysteine residues can be effective enzyme modulators.

Modulation of Cytochrome P450 Isoenzymes (e.g., CYP1A1 inhibition)

S-Phenyl-L-cysteine and its analogs have demonstrated the ability to modulate the activity of cytochrome P450 (CYP) isoenzymes, which are critical in the metabolism of various compounds, including drugs and procarcinogens. acs.orgnih.gov Research has shown that S-phenyl-L-cysteine can inhibit the activity of ethoxyresorufin-O-deethylase (EROD), a marker for CYP1A1 activity, in a time-dependent manner when NADPH is present. acs.org

In comparative studies with its selenium and tellurium analogs, S-phenyl-L-cysteine was found to be the weakest inhibitor of several human cytochrome P450 isoenzymes. acs.orgnih.gov For instance, at a concentration of 250 μM, S-phenyl-L-cysteine only moderately inhibited CYP1A1 activity by 25%. acs.org In contrast, Te-phenyl-L-tellurocysteine exhibited the most potent inhibition of CYP1A1, CYP1A2, and CYP2D6. acs.org Specifically, Te-phenyl-L-tellurocysteine achieved complete inhibition of CYP1A1 at 250 μM and 85% inhibition at 25 μM. acs.org While the inhibition pattern was similar for CYP1A2 and CYP2D6, the extent of inhibition was less pronounced than for CYP1A1. acs.org

The inhibitory effect of these compounds on CYP enzymes, particularly CYP1A1, is significant because this enzyme is involved in the metabolic activation of several procarcinogens. acs.orgnih.gov The selective inhibition of CYP1A1 by these cysteine derivatives suggests a potential role in chemoprevention. nih.gov Studies with selenocysteine (B57510) Se-conjugates have indicated that their potent and relatively selective inhibition of CYP1A1 may contribute to their chemopreventive properties. nih.gov The mechanism of inhibition appears to involve a thiol-reactive intermediate. nih.gov

It is important to note that the bioactivation of these compounds can influence their inhibitory activity. For example, the bioactivation of Se-phenyl-L-selenocysteine by β-lyase has been shown to significantly increase its inhibitory effect on P450 enzymes. tandfonline.com In contrast, S-phenyl-L-cysteine did not show significant activation of microsomal GST, unlike its tellurium and selenium counterparts. nih.gov

Kinesin Spindle Protein (KSP) Inhibition by S-Trityl-L-cysteine Derivatives

S-trityl-L-cysteine (STLC) and its derivatives are recognized as potent and selective inhibitors of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). tandfonline.comrndsystems.comspandidos-publications.com Eg5 is essential for the formation and maintenance of the bipolar spindle during mitosis, making it a key target for anticancer therapies. rndsystems.comspandidos-publications.com

STLC functions as an allosteric inhibitor, binding to a specific pocket in the Eg5 motor domain formed by helix α2, loop L5, and helix α3. tandfonline.comspandidos-publications.com This binding induces structural changes in the neck-linker region of the protein, thereby inhibiting its ATPase activity and causing mitotic arrest, which ultimately leads to apoptosis in cancer cells. tandfonline.comrndsystems.com STLC has demonstrated antitumor activity and induces mitotic arrest in HeLa cells with an IC50 of 700 nM. rndsystems.com It inhibits the microtubule-activated ATPase activity of Eg5 with an IC50 of 140 nM. rndsystems.com

The discovery of STLC as an antimitotic agent has spurred the development of numerous other KSP inhibitors with diverse chemical structures. tandfonline.com While STLC itself has faced challenges in clinical development due to issues with solubility, its derivatives have shown promise. mdpi.com For instance, structural modifications to the amino acid portion of STLC have led to the creation of prodrugs designed to be activated by enzymes like γ-glutamyltransferase (GGT) near tumor cells. tandfonline.com

Researchers have also explored isosteric replacements of the sulfur atom in the STLC scaffold, leading to the development of triphenylbutanamines. acs.org These analogs have shown improved potency, with some exhibiting Kiapp values of ≤ 10 nM and GI50 values around 50 nM, which are comparable to the clinical benchmark, ispinesib. acs.org These triphenylbutanamine analogs bind to the same allosteric site as STLC and have demonstrated favorable druglike properties and in vivo antitumor activity in xenograft models. acs.org

Furthermore, STLC derivatives have been repurposed as inhibitors of SIRT2, a nicotinamide (B372718) adenine (B156593) dinucleotide-dependent deacetylase. mdpi.com By modifying the amino and carboxyl groups of STLC, researchers have developed compounds with significant SIRT2 inhibitory effects, representing a novel mechanism of action for this class of molecules. mdpi.com

Cellular and Molecular Interactions

Incorporation into Peptides and Proteins and Resultant Functional Alterations

The structural similarity of S-Phenyl-L-cysteine to the naturally occurring amino acid cysteine allows for its incorporation into peptides and proteins. ontosight.ai This substitution can lead to alterations in the function and interactions of the resulting biomolecules. ontosight.ai The introduction of the phenyl group can impact the biological activity, stability, and membrane-crossing capabilities of peptides. ontosight.ai

The incorporation of non-canonical amino acids like S-allyl-L-cysteine (Sac) into proteins has been achieved through genetic code expansion techniques. researchgate.net This involves the use of an evolved S-allylcysteinyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts Sac at that position. researchgate.net This methodology allows for the site-specific introduction of Sac, which contains a bioorthogonal alkene tag. researchgate.net This tag can then be used for various chemical modifications, such as photoinduced thiol-ene coupling, enabling the creation of proteins with novel functionalities. researchgate.net

The cysteine thiol group is a common target for site-specific protein modification, or bioconjugation, due to its nucleophilic nature and low natural abundance. rsc.org The ability to incorporate cysteine analogs like S-Phenyl-L-cysteine provides a tool for introducing specific chemical moieties into proteins. ontosight.ai For example, 2-azidoacrylates can be conjugated to the sulfhydryl group of cysteine residues in peptides and proteins, introducing an azide (B81097) group that can then be used for further functionalization via azide-alkyne cycloaddition. acs.org

The incorporation of sulfur-containing amino acids is a key step in the biosynthesis of many primary and secondary metabolites. pnas.org Enzymes like cysteine S-conjugate β-lyases catalyze the cleavage of the C-S bond in cysteine-S-conjugates. pnas.org The ability to incorporate modified cysteines into proteins opens up possibilities for studying and engineering metabolic pathways.

Impact on T-lymphocyte Proliferation and Cytokine Secretion (e.g., IL-2, IL-6)

Cysteine is an essential amino acid for T-lymphocytes, as they are unable to synthesize it themselves. nih.gov The availability of cysteine is crucial for T-cell proliferation and the secretion of cytokines, which are key signaling molecules in the immune response. nih.gov While not required for the initial stages of T-cell activation, cysteine is vital for subsequent DNA and protein synthesis. nih.gov

The antioxidant N-acetyl-L-cysteine (NAC), a precursor to L-cysteine, has been shown to impact T-cell function. nih.gov Supplementation with NAC can increase the intracellular glutathione (B108866) (GSH) to glutathione disulfide (GSSG) ratio, which is associated with reduced oxidative DNA damage in CD4+ T-cell clones. nih.gov Furthermore, NAC supplementation has been observed to increase the proliferation of primary human peripheral blood mononuclear cells and CD4+ T-cells. nih.gov

The production of certain cytokines, such as Interleukin-6 (IL-6), can be influenced by compounds that affect cysteine levels or redox status. physiology.org For example, the antioxidant ebselen, which has glutathione peroxidase-like activity, and NAC have been shown to attenuate hypoxia-induced IL-6 secretion in human umbilical vein endothelial cells. physiology.org This effect appears to be mediated by the scavenging of reactive oxygen species (ROS). physiology.org

In the context of inflammatory responses, the isothiocyanate sulforaphane (B1684495) has been found to suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β in THP-1 monocytes stimulated with lipopolysaccharide (LPS). d-nb.info This suppression is thought to occur through covalent interactions between sulforaphane and extracellular cysteine residues of Toll-like receptor 4 (TLR4), preventing its activation. d-nb.info

Some cysteine derivatives have demonstrated direct effects on cytokine expression. For instance, S-1-propenyl-l-cysteine (S1PC), a constituent of aged garlic extract, has been shown to reverse the BNT162b2 vaccine-induced upregulation of NF-κB and the pro-inflammatory cytokines IL-6 and IL-8 in bronchial epithelial cells. nih.gov

The availability of other amino acids, such as L-citrulline, can also indirectly impact T-cell function by influencing the synthesis of L-arginine, another amino acid important for T-cell proliferation and cytokine production. frontiersin.org

Neurobiological and Neuroprotective Effects of Related Cysteine Compounds

Various cysteine-containing compounds have demonstrated significant neurobiological and neuroprotective properties. S-allyl-L-cysteine (SAC), a prominent organosulfur compound from garlic, exhibits a range of biological activities, including antioxidant and anti-inflammatory effects that contribute to its neuroprotective capacity. spandidos-publications.comscienceopen.comnih.govnih.gov SAC has been shown to ameliorate oxidative damage in experimental stroke models and protect against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured hippocampal neurons. spandidos-publications.comscienceopen.comnih.govnih.gov One of the key mechanisms underlying SAC's neuroprotective action is the direct suppression of calpain activity. spandidos-publications.comscienceopen.comnih.gov

Derivatives of SAC, such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have also shown potent neuroprotective effects against ER stress-induced neurotoxicity, in some cases exceeding the potency of SAC. spandidos-publications.comscienceopen.comnih.govcolab.wsnih.gov Interestingly, the neuroprotective mechanism of SEC and SPC appears to be independent of calpain inhibition. colab.wsnih.gov These compounds, along with SAC, have also been found to decrease the production of amyloid-β peptide in the brains of aging mice. spandidos-publications.comscienceopen.comnih.govcolab.wsnih.gov Furthermore, these hydrophilic cysteine-containing compounds have demonstrated neuroprotective effects against dopaminergic neuron injury in a mouse model of Parkinson's disease. spandidos-publications.comscienceopen.comcolab.wsnih.gov

N-acetyl-cysteine (NAC), an acetylated cysteine compound, is another important neuroprotective agent. mdpi.com It serves as a precursor to glutathione, a major cellular antioxidant, and can cross the blood-brain barrier to increase glutathione levels in the brain. mdpi.com NAC has shown potential in counteracting neurodegenerative diseases like Parkinson's and Alzheimer's by protecting brain mitochondria and mitigating age-related memory loss. mdpi.com It can also protect against damage to dopaminergic terminals. mdpi.com

While cysteine is essential for neuronal function and the synthesis of glutathione, it can also exhibit neurotoxic effects, particularly at high concentrations. jneurosci.org Cysteine-induced neurotoxicity is thought to be mediated by the generation of hydroxyl radicals during its autoxidation, a process that can be catalyzed by transition metal ions like copper. jneurosci.org

The balance of cysteine and its related compounds is crucial for neuronal health. Disruptions in cysteine and glutathione metabolism have been observed in neurodegenerative conditions such as Alzheimer's disease, where elevated plasma cysteine levels have been reported. nih.gov Restoring this balance through supplementation with cysteine-based antioxidants has shown beneficial effects in preclinical studies. nih.gov

Amelioration of Oxidative Damage in Experimental Neurological Models

S-allyl-L-cysteine (SAC) and its derivatives are recognized for their potent antioxidant properties and their ability to mitigate oxidative damage in various experimental neurological models. nih.govmdpi.com Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases and ischemic brain injury. scienceopen.comrsc.org SAC has been shown to effectively ameliorate oxidative damage in a model of experimental stroke. nih.govscienceopen.com It functions by scavenging reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. mdpi.com

In a rat model of focal cerebral ischemia, treatment with SAC significantly reduced the ischemic lesion volume, improved neurological deficits, and suppressed neuronal loss by combating oxidative loads. nih.gov The compound was also found to inhibit the expression of inducible nitric oxide synthase, further reducing oxidative stress. nih.gov The antioxidant activity of SAC is a key component of its neuroprotective effects, as demonstrated in various models of neurodegeneration, including Parkinson's and Alzheimer's diseases. mdpi.com

Similarly, S-propyl-L-cysteine (SPC) and S-allyl-L-cysteine (SAC) have demonstrated cardioprotective effects in a myocardial infarction model by reducing the damaging effects of oxidative stress. capes.gov.br They achieve this by preserving the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), as well as maintaining tissue glutathione (GSH) levels. capes.gov.br This ability to bolster the endogenous antioxidant defense system is a significant mechanism through which these compounds protect against oxidative damage in neurological and other tissues.

Suppression of Endoplasmic Reticulum Stress-Induced Neurotoxicity

Endoplasmic reticulum (ER) stress is a cellular condition implicated in the pathology of numerous neurological disorders, including brain ischemia, Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govscienceopen.comnih.gov S-allyl-L-cysteine (SAC) has been shown to exert significant protective effects against ER stress-induced neurotoxicity. nih.govnih.gov This protection has been observed in cultured rat hippocampal neurons and organotypic hippocampal slice cultures. nih.govnih.gov

A primary mechanism underlying SAC's protective action against ER stress is the direct inhibition of calpain, a Ca2+-dependent cysteine protease that is activated during ER stress. nih.govresearchgate.netnih.gov By binding to the Ca2+-binding site of calpain, SAC suppresses its activity and mitigates downstream apoptotic pathways. researchgate.netnih.gov

Interestingly, derivatives of SAC with modified side-chains, namely S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have demonstrated even more potent neuroprotective effects against ER stress-induced cytotoxicity in cultured hippocampal neurons than SAC itself. nih.govnih.gov Research indicates that S-propyl-L-cysteine (SPC) shows the most robust neuroprotective activity, followed by S-ethyl-L-cysteine (SEC) and S-methyl-L-cysteine (SMC). researchgate.netnih.gov Notably, the neuroprotective mechanism of SPC and SEC appears to be independent of calpain inhibition, suggesting they operate through a different pathway than SAC. researchgate.netnih.gov

Reduction of Amyloid-β Peptide Production in Neurodegenerative Models

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptide. S-allyl-L-cysteine (SAC) and its derivatives have shown promise in mitigating this aspect of neurodegeneration. nih.govspandidos-publications.com Dietary intake of SAC, along with its alkyl derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), has been demonstrated to decrease the production of Aβ peptide in the brains of mice with D-galactose-induced aging. nih.govscienceopen.comspandidos-publications.com

Furthermore, in a transgenic mouse model of Alzheimer's disease, SAC has been shown to prevent synaptic degeneration and the abnormal phosphorylation of tau protein, another critical factor in the disease's progression. scienceopen.comspandidos-publications.com SAC has also demonstrated protective effects on neurons exposed to Aβ-induced oxidative damage and associated cognitive deficits. rsc.org In vitro studies have further supported the neuroprotective role of SAC by showing its ability to reduce Aβ-induced apoptosis in pheochromocytoma (PC12) cells, likely by enhancing endogenous antioxidant defense mechanisms. researchgate.net

The table below summarizes the effects of S-Allyl-L-cysteine and its derivatives on Amyloid-β peptide.

CompoundModelEffect on Amyloid-β (Aβ)
S-Allyl-L-cysteine (SAC)D-galactose-induced aging miceDecreased Aβ production nih.govscienceopen.comspandidos-publications.com
S-Ethyl-L-cysteine (SEC)D-galactose-induced aging miceDecreased Aβ production nih.govscienceopen.comspandidos-publications.com
S-Propyl-L-cysteine (SPC)D-galactose-induced aging miceDecreased Aβ production nih.govscienceopen.comspandidos-publications.com
S-Allyl-L-cysteine (SAC)Transgenic mouse model of Alzheimer'sPrevents synaptic degeneration and abnormal tau phosphorylation scienceopen.comspandidos-publications.com
S-Allyl-L-cysteine (SAC)Neurons exposed to AβProtects against oxidative damage and cognitive deficits rsc.org
S-Allyl-L-cysteine (SAC)PC12 cellsReduces Aβ-induced apoptosis researchgate.net

Advanced Analytical Methodologies in S Phenyl L Cysteine Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of S-Phenyl-L-cysteine. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the stereochemistry and structural integrity of S-Phenyl-L-cysteine. Both ¹H and ¹³C NMR are routinely used. For instance, ¹H NMR analysis in deuterium (B1214612) oxide (D₂O) can distinguish the protons of the phenyl group from those of the cysteine backbone.

Mass Spectrometry (MS) serves to verify the molecular weight of the compound. Analysis of S-Phenyl-L-cysteine typically reveals a parent peak corresponding to its molecular mass (m/z = 197). google.comnih.gov High-resolution mass spectrometry can provide even greater specificity, which is essential when analyzing complex biological samples. acs.org

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the S-Phenyl-L-cysteine molecule. The IR spectrum shows distinct absorption bands that confirm the presence of key structural features. google.com For example, stretching vibrations for the amino (NH₃⁺) and carboxylic acid (COOH) groups are observed above 2900 cm⁻¹. google.com Other vibrations specific to the amino acid structure, including stretching and deformation of NH₃⁺ and COO⁻, appear in the 1620-1200 cm⁻¹ range. google.com

Technique Application Key Findings / Observations
¹H NMR Structural ConfirmationSignals observed at δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (t, 1H), 3.45 (dd, 1H), 3.25 (dd, 1H) in D₂O.
¹³C NMR Stereochemistry ConfirmationUsed alongside ¹H NMR to fully characterize the molecule's carbon framework.
Mass Spectrometry (MS) Molecular Weight VerificationA parent peak detected at m/z=197 confirms the molecular weight. google.com
Infrared (IR) Spectroscopy Functional Group IdentificationStretching vibrations for NH₃⁺ and COOH observed >2900 cm⁻¹. Vibrations for NH₃⁺, COO⁻, and alkyl groups observed between 1620-1200 cm⁻¹. google.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation, purification, and quantification of S-Phenyl-L-cysteine from reaction mixtures and biological matrices. These methods leverage the compound's physicochemical properties to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of S-Phenyl-L-cysteine and its derivatives. sigmaaldrich.com Reverse-phase HPLC, often employing a C18 column, is commonly used to achieve purities greater than 99%. ruifuchemical.com The separation is typically monitored using a UV detector. Following acidic hydrolysis of proteins, the modified amino acid can be purified by reverse-phase cartridge chromatography and HPLC. tandfonline.com

HPLC Method Column Mobile Phase Detection Application
Reverse-PhaseC18Acetonitrile/water + 0.1% TFA UV Purity assessment
IsocraticNot Specified0.5 mM CuSO₄ / Acetonitrile (80/20) google.comUV (254 nm) google.comQuantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method used for the targeted analysis of S-Phenyl-L-cysteine and its metabolites, particularly in biological samples. researchgate.netebi.ac.ukacs.org Due to the low volatility of S-Phenyl-L-cysteine, a derivatization step is required prior to analysis. tandfonline.comresearchgate.net For example, it can be converted to its tert-butyldimethylsilyl derivative before injection into the GC-MS system. tandfonline.comresearchgate.net This method is sensitive enough to determine concentrations relevant not only for occupational medicine but also for those in the ecological range. chemodex.com It has been successfully applied to quantify S-phenylcysteine in globin as a biomarker for benzene (B151609) exposure. researchgate.netchemsrc.com

Ensuring the correct stereostructure of S-Phenyl-L-cysteine is critical, and HPLC is the primary method for determining its enantiomeric purity. google.comgoogle.com This analysis utilizes a specialized chiral stationary phase that can differentiate between the L- and D-enantiomers. A notable example is the use of an optical resolution chromatography column, such as the "TSKgel Enantio L1," which has been used to confirm a 100% optical purity of the L-isomer. google.com The ability to produce S-aryl L-cysteine in enantiomeric excess greater than 96% is a key goal of modern synthetic processes. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

S-Phenyl-L-cysteine as a Biomarker for Environmental Exposure (e.g., Benzene)

S-Phenyl-L-cysteine is a direct metabolic product of benzene, a known carcinogen found in industrial processes and tobacco smoke. oup.comunimi.it After benzene is metabolized in the body, it forms reactive intermediates that can bind to macromolecules like proteins or be conjugated with glutathione (B108866). chemsrc.com The subsequent breakdown of these conjugates leads to the formation of mercapturic acids that are excreted in urine.

The N-acetylated form of S-Phenyl-L-cysteine, known as S-phenylmercapturic acid (SPMA), is a well-established urinary biomarker for assessing human exposure to benzene. ebi.ac.ukoup.comcaymanchem.comnih.gov Its detection and quantification, often by LC-MS/MS or GC-MS, provide a reliable measure of recent benzene uptake. chemodex.comunimi.it Studies have shown significantly higher levels of SPMA in the urine of occupationally exposed individuals and smokers compared to the general population. caymanchem.com For instance, urinary concentrations in industrial workers have been detected at levels up to 543 µg/g creatinine. chemodex.comcaymanchem.com

In addition to urinary SPMA, this compound (SPC) itself, when bound to the globin protein in hemoglobin, serves as a longer-term biomarker of benzene exposure. researchgate.netchemsrc.com

Population Group Biomarker Urinary Concentration (µg/g creatinine) Source
Industrial WorkersS-Phenylmercapturic Acid (SPMA)Up to 543 chemodex.comcaymanchem.com
SmokersS-Phenylmercapturic Acid (SPMA)9.1 chemodex.comcaymanchem.com
Non-smokersS-Phenylmercapturic Acid (SPMA)4.8 chemodex.comcaymanchem.com
Coke Oven WorkersS-Phenylmercapturic Acid (SPMA)0.31 (median) unimi.it
Controls (living in same area)S-Phenylmercapturic Acid (SPMA)0.02 (median) unimi.it

Preclinical and Translational Research Perspectives

In Vitro Efficacy and Mechanism-of-Action Studies

Research into the in vitro efficacy and mechanisms of action of S-Phenyl-L-cysteine and its derivatives has primarily focused on its potential as an antimicrobial agent, particularly against bacterial pathogens like Pseudomonas aeruginosa. S-Phenyl-L-cysteine sulfoxide (B87167) (SPCSO), a derivative, has demonstrated significant activity in inhibiting biofilm formation and quorum sensing (QS) in P. aeruginosa nih.govplos.orgnih.gov. Biofilm formation is a critical factor in bacterial pathogenicity and resistance to antibiotics, while quorum sensing is a cell-to-cell communication mechanism that regulates virulence factors.

Studies indicate that SPCSO can significantly reduce biofilm biomass without impacting planktonic cell growth, suggesting a targeted approach to combating bacterial infections plos.orgnih.gov. The mechanism of action involves the inhibition of quorum sensing pathways, disrupting bacterial communication essential for biofilm development and virulence nih.gov. Specifically, SPCSO has been shown to competitively inhibit P. aeruginosa kynureninase (KynU) activity in vitro. This enzyme is involved in the kynurenine (B1673888) pathway, which is linked to bacterial QS and virulence factor expression. Inhibition of KynU by SPCSO leads to reduced production of Pseudomonas quinolone signal (PQS) and affects the expression of QS-regulated virulence operons, such as those involved in phenazine (B1670421) biosynthesis and type VI secretion systems nih.gov.

Furthermore, S-Phenyl-L-cysteine and its related compounds have been investigated for their interaction with cellular processes. For instance, S-phenyl-L-cysteine itself did not activate mouse liver glutathione (B108866) S-transferase (mGST) in vitro, unlike its selenium and tellurium analogs, suggesting differences in their bioactivation pathways acs.org. S-Phenyl-L-cysteine has also been explored for its potential role in peptide synthesis, where it can introduce a phenyl group to alter peptide biological activity or stability, and may act as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms ontosight.ai.

In Vivo Pharmacological Efficacy Studies in Disease Models

The translational potential of S-Phenyl-L-cysteine derivatives is being explored through in vivo studies, particularly in the context of bacterial infections. S-Phenyl-L-cysteine sulfoxide (SPCSO) has been evaluated in a Drosophila-based infection model to assess its efficacy against P. aeruginosa. In this model, SPCSO significantly reduced the recovery of P. aeruginosa 18 hours post-infection compared to controls, and importantly, it was found to be non-lethal to the fly hosts plos.orgnih.gov. These findings suggest that SPCSO can exert a therapeutic effect in a living organism by interfering with bacterial pathogenicity mechanisms, such as biofilm formation and quorum sensing.

While specific data on other disease models for S-Phenyl-L-cysteine itself is limited in the provided search results, the general principle of using cysteine analogs in in vivo settings is evident. For example, related compounds like S-trityl-L-cysteine (STLC) derivatives have shown potent antitumor efficacy in HCT-116 xenograft models, inhibiting tumor growth by targeting KSP (kinesin spindle protein) nih.gov. Although these are distinct compounds, they highlight the broader translational research approach of developing cysteine derivatives for therapeutic purposes. The in vivo studies on SPCSO, demonstrating reduced bacterial load in an infection model, provide a foundation for further preclinical development as an anti-infective agent.

Structure-Activity Relationship (SAR) and Structure-Guided Design of Derivatives

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of S-Phenyl-L-cysteine. Research has focused on modifying the basic S-Phenyl-L-cysteine structure to enhance its efficacy and understand which structural features are critical for its biological activity.

Studies involving S-substituted cysteine sulfoxides and their corresponding disulfide derivatives have evaluated their effects on P. aeruginosa biofilm formation. S-Phenyl-L-cysteine sulfoxide (SPCSO) was identified as a potent inhibitor of biofilm formation, with its efficacy comparable to known inhibitors like 4-nitropyridine-N-oxide (NPO) at a concentration of 1 mM plos.orgnih.gov. While SPCSO showed significant quorum sensing inhibitory (QSI) activity, its breakdown product, diphenyl disulfide, exhibited much weaker QSI, suggesting that the sulfoxide moiety is important for this specific activity plos.org. This indicates that the oxidation state of the sulfur atom and the presence of the phenyl group are key determinants of the observed QSI and biofilm inhibitory effects.

In the context of other cysteine derivatives, SAR studies on S-trityl-L-cysteine (STLC) have shown that modifications, such as the inclusion of lipophilic substituents on the phenyl rings, can significantly increase potency in inhibiting KSP ATPase activity and cellular cytotoxicity nih.gov. Although these are different chemical scaffolds, the principle of modifying the phenyl group and the cysteine backbone to fine-tune biological activity is a common strategy in drug design.

Optimizing Therapeutic Potency and Selectivity

Optimizing therapeutic potency and selectivity is a key objective in the preclinical development of S-Phenyl-L-cysteine and its analogs. Research efforts aim to enhance the desired biological effects while minimizing off-target interactions.

For S-Phenyl-L-cysteine sulfoxide (SPCSO), studies have shown that it significantly reduces P. aeruginosa biofilm biomass and quorum sensing without affecting planktonic cell growth plos.orgnih.gov. This inherent selectivity for biofilm formation and QS mechanisms, rather than general cytotoxicity, is a desirable trait for an antimicrobial agent. Further optimization might involve fine-tuning the structure to improve its potency against a broader range of bacterial strains or to enhance its stability and delivery.

The investigation into the bioactivation mechanisms of S-Phenyl-L-cysteine and its tellurium and selenium analogs provides insight into how these compounds exert their effects and how their activity can be modulated. For instance, while S-phenyl-L-cysteine did not activate mGST, its selenium and tellurium counterparts did, suggesting that the nature of the heteroatom (S, Se, Te) attached to the phenyl group can significantly influence bioactivation and subsequent cellular effects acs.org. This comparison highlights a pathway for optimizing potency by exploring variations in the atom bonded to the phenyl ring.

Future Directions and Research Gaps in S Phenyl L Cysteine Studies

Elucidation of Undefined Biochemical and Pharmacological Mechanisms

Despite existing research, the precise biochemical pathways and pharmacological mechanisms through which S-Phenyl-L-cysteine exerts its effects remain incompletely understood. Future studies should focus on dissecting these complex interactions at a molecular and cellular level. This includes identifying specific cellular targets, such as receptors or enzymes, that S-Phenyl-L-cysteine directly modulates. Furthermore, understanding its influence on broader cellular signaling cascades and metabolic pathways is essential. For instance, research could investigate its potential interactions with protein thiol groups or its role in redox homeostasis, building upon studies of other cysteine derivatives that exhibit antioxidant properties mdpi.com. Unraveling these mechanisms is fundamental to predicting its efficacy and guiding the development of targeted therapeutic strategies.

Identification of Novel Therapeutic Targets and Applications

The current understanding of S-Phenyl-L-cysteine's therapeutic potential is likely just the tip of the iceberg. Existing research hints at its utility as an antiretroviral/protease inhibitor researchgate.netnih.gov, and its structural similarity to other bioactive cysteine derivatives suggests broader applicability nih.govscienceopen.com. Future research should systematically explore new therapeutic targets and applications. This could involve screening S-Phenyl-L-cysteine against panels of disease-relevant targets or in various disease models. For example, studies investigating amino acid transporters have identified S-Phenyl-L-cysteine as a potential inhibitor of the amino acid transporter B(0) AT1 (SLC6A19), suggesting a role in metabolic disorders or nutrient transport mechanisms researchgate.net. Exploring its potential in areas such as neuroprotection, as seen with related compounds like S-allyl-L-cysteine nih.govscienceopen.comspandidos-publications.com, or in combating antimicrobial resistance by targeting bacterial pathways nih.gov represents significant future research avenues.

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of S-Phenyl-L-cysteine, while achievable through various methods, presents opportunities for optimization in terms of efficiency, cost-effectiveness, and sustainability. Current synthetic routes, such as chemoenzymatic methods utilizing tryptophan synthase, have demonstrated high yields and purity researchgate.netnih.govscience.govnih.gov. However, future research could focus on developing even more advanced and environmentally friendly approaches. This might include exploring novel biocatalytic routes, optimizing existing enzymatic processes for industrial scale-up, or investigating green chemistry principles to minimize waste and energy consumption. For instance, the development of phosgene-free methods for protecting groups and efficient thiol functionalization techniques are areas that could benefit from further innovation vulcanchem.com. The cost of high-purity S-Phenyl-L-cysteine can also be a limiting factor, underscoring the need for cost-reduction strategies in synthesis vulcanchem.com.

Integration of Omics Technologies for Comprehensive Biological Understanding

The advent of multi-omics technologies offers powerful tools for gaining a holistic understanding of S-Phenyl-L-cysteine's biological impact. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide unprecedented insights into its cellular fate, downstream effects, and interactions within complex biological systems mdpi.comunl.edu. Future research could employ these technologies to map the complete metabolic profile of cells treated with S-Phenyl-L-cysteine, identify changes in protein expression and function, and correlate these with genetic alterations. For example, transcriptomic and metabolomic analyses could reveal previously unknown pathways influenced by S-Phenyl-L-cysteine, while proteomic studies could identify direct protein targets or modifications. Such integrated approaches are essential for a comprehensive understanding of its biological activities and for identifying new therapeutic applications or biomarkers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for S-phenyl-L-cysteine, and how do reaction conditions influence yield and purity?

  • S-Phenyl-L-cysteine is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting L-cysteine with phenylthiol derivatives under controlled pH (e.g., alkaline conditions) to ensure thiolate ion formation, enhancing reactivity . Catalysts like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used in acyl transfer reactions for derivatives such as S-[3-(4-hydroxyphenyl)acryloyl]-L-cysteine, ensuring mild conditions and high regioselectivity . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological assay results .

Q. Which analytical techniques are most reliable for characterizing S-phenyl-L-cysteine and its derivatives?

  • HPLC : Reversed-phase HPLC with UV detection (e.g., 254 nm) is standard for assessing purity, using C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid .
  • NMR : 1^1H and 13^13C NMR are essential for structural confirmation. For example, the SCH2_2 protons in S-phenyl-L-cysteine appear as a doublet of doublets (~δ 2.85–2.95 ppm), while the phenyl group shows aromatic resonances (δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C9_9H11_{11}NO2_2S for S-phenyl-L-cysteine, m/z 197.25) .

Q. What are the critical storage and handling precautions for S-phenyl-L-cysteine in laboratory settings?

  • Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation of the thiol group. Avoid exposure to light, moisture, and reactive metals (e.g., Cu, Fe) that catalyze degradation . Use flame-retardant lab coats and static-dissipative gloves during handling to mitigate electrostatic discharge risks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of S-phenyl-L-cysteine in oxidation and substitution reactions?

  • Oxidation : The thiol group oxidizes to sulfinic (-SO2_2H) or sulfonic (-SO3_3H) acids under strong oxidants (e.g., H2_2O2_2). Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 260–280 nm) reveal pseudo-first-order kinetics in acidic conditions .
  • Substitution : In alkylation reactions, the thiolate ion (generated at pH >9) reacts with electrophiles (e.g., alkyl halides). Computational DFT models (e.g., B3LYP/6-31G*) predict nucleophilic attack at the sulfur atom, validated by 1^1H NMR tracking of byproducts .

Q. How can researchers resolve contradictions in spectroscopic data for S-phenyl-L-cysteine derivatives?

  • Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., D2_2O vs. DMSO-d6_6) or tautomerism. For example, S-geranylgeraniol-L-cysteine exhibits conformational isomerism, requiring variable-temperature NMR (-40°C to 25°C) to freeze rotamers and assign peaks . Cross-validation with X-ray crystallography (where feasible) resolves ambiguities .

Q. What strategies optimize the design of S-phenyl-L-cysteine analogs for enhanced biological activity (e.g., antimicrobial or antioxidant effects)?

  • Structure-activity relationship (SAR) : Modifying the phenyl group (e.g., introducing electron-withdrawing substituents like -NO2_2 at the para position) enhances antioxidant capacity by stabilizing radical intermediates .
  • Bioisosteric replacement : Replacing sulfur with selenium (e.g., Se-phenyl-L-cysteine) improves glutathione peroxidase-mimetic activity but requires rigorous toxicity screening .

Q. What statistical approaches are recommended for analyzing dose-response data in S-phenyl-L-cysteine bioassays?

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (IC50_{50}/EC50_{50}) with 95% confidence intervals. For biofilm inhibition assays (e.g., Pseudomonas aeruginosa), ANOVA with Tukey’s post-hoc test compares treatment groups, ensuring n ≥3 replicates to minimize type I errors .

Q. How can computational modeling predict the binding interactions of S-phenyl-L-cysteine with target proteins?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cystathionine β-synthase. Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bonding patterns (e.g., with Arg60 or Asp102 residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.